(R)-4-Benzyl-2-((S)-7'-(bis(3,5-di-tert-butylphenyl)phosphaneyl)-2,2',3,3'-tetrahydro-1,1'-spirobi[inden]-7-yl)-4,5-dihydrooxazole
CAS No.:
Cat. No.: VC18314460
Molecular Formula: C55H66NOP
Molecular Weight: 788.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C55H66NOP |
|---|---|
| Molecular Weight | 788.1 g/mol |
| IUPAC Name | [(3S)-4-[(4R)-4-benzyl-4,5-dihydro-1,3-oxazol-2-yl]-3,3'-spirobi[1,2-dihydroindene]-4'-yl]-bis(3,5-ditert-butylphenyl)phosphane |
| Standard InChI | InChI=1S/C55H66NOP/c1-51(2,3)39-29-40(52(4,5)6)32-44(31-39)58(45-33-41(53(7,8)9)30-42(34-45)54(10,11)12)47-23-17-21-38-25-27-55(49(38)47)26-24-37-20-16-22-46(48(37)55)50-56-43(35-57-50)28-36-18-14-13-15-19-36/h13-23,29-34,43H,24-28,35H2,1-12H3/t43-,55+/m1/s1 |
| Standard InChI Key | UAWQRALEHCBVCD-QNIUTGKFSA-N |
| Isomeric SMILES | CC(C)(C)C1=CC(=CC(=C1)P(C2=CC=CC3=C2[C@@]4(CCC5=C4C(=CC=C5)C6=N[C@@H](CO6)CC7=CC=CC=C7)CC3)C8=CC(=CC(=C8)C(C)(C)C)C(C)(C)C)C(C)(C)C |
| Canonical SMILES | CC(C)(C)C1=CC(=CC(=C1)P(C2=CC=CC3=C2C4(CCC5=C4C(=CC=C5)C6=NC(CO6)CC7=CC=CC=C7)CC3)C8=CC(=CC(=C8)C(C)(C)C)C(C)(C)C)C(C)(C)C |
Introduction
Structural and Stereochemical Features
The ligand’s structure (molecular formula: , molecular weight: 788.1 g/mol) features three key components:
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Spirobiindene Core: A 1,1'-spirobi[indenyl] framework creates a rigid chiral environment that restricts conformational flexibility, enhancing stereoselectivity .
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Phosphaneyl Group: The bis(3,5-di-tert-butylphenyl)phosphaneyl moiety at the 7'-position provides electron-donating properties and steric bulk, stabilizing metal complexes and shielding reactive sites .
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Oxazoline Ring: The (R)-4-benzyl-4,5-dihydrooxazole group at the 2-position acts as a σ-donor and π-acceptor, modulating the electronic environment of the metal center .
The stereochemistry at the spiro carbon (C-1) and the oxazoline-bearing carbon (C-4) is critical. The (S)-configuration at the phosphaneyl-substituted spirobiindene and the (R)-configuration at the benzyl-oxazoline create a chiral pocket that dictates substrate orientation during catalysis .
Synthesis and Preparation
The synthesis involves multi-step organic transformations (Figure 1), leveraging chiral resolution and asymmetric catalysis principles:
Step 1: Construction of the Spirobiindene Core
Starting from 1,1'-spirobiindene-7,7'-diol, a bromination reaction introduces a bromine atom at the 7-position. Subsequent palladium-catalyzed cross-coupling with diphenylphosphine in the presence of a chiral auxiliary yields the phosphaneyl-substituted spirobiindene intermediate .
Step 2: Oxazoline Ring Formation
The oxazoline moiety is introduced via a Ritter reaction between 2-bromobenzonitrile and a D-fructose-derived precursor, followed by cyclization with benzylamine. This step requires BF·OEt as a catalyst to achieve high regioselectivity .
Step 3: Ullmann Coupling
A copper-mediated Ullmann coupling connects the phosphaneyl-spirobiindene and oxazoline fragments. This step proceeds in 35–89% yield, with the stereochemistry controlled by the chiral starting materials .
Key Reaction Conditions
Applications in Asymmetric Catalysis
This ligand excels in enantioselective transformations, particularly palladium-catalyzed allylic alkylations and iridium-catalyzed hydrogenations.
Tsuji–Trost Allylic Alkylation
In the Tsuji–Trost reaction, the ligand coordinates to palladium, enabling asymmetric induction. Testing with diphenylallyl acetate demonstrated an enantiomeric ratio (er) of 84:16, surpassing earlier PHOX ligands . The tert-butyl groups on the phosphaneyl moiety prevent undesired side reactions by sterically blocking non-productive binding modes.
Hydrogenation of α,β-Unsaturated Ketones
When complexed with iridium, the ligand facilitates hydrogenation of challenging substrates like (E)-1,3-diphenylprop-2-en-1-one, achieving >90% enantiomeric excess (ee). The oxazoline’s electron-withdrawing nature polarizes the metal center, accelerating substrate activation .
Safety Data:
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Hazard Statements: H315 (skin irritation), H319 (eye irritation).
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Precautionary Measures: Use gloves/eye protection; handle under nitrogen .
Comparative Analysis with Related Ligands
vs. Spirobiindane-Based PHOX Ligands
Ligands derived from 3,3,3',3'-tetramethyl-1,1'-spirobiindane (as in Patent US 11,111,258 B2 ) exhibit lower steric bulk, resulting in reduced enantioselectivity (er 75:25 vs. 84:16 for the subject compound). The tert-butyl groups in the current ligand enhance both activity and selectivity .
vs. D-Fructose-Derived PHOX Ligands
D-Fructose-based ligands (Beilstein J. Org. Chem. ) show comparable er values (up to 84:16) but require costlier starting materials. The current ligand’s spirobiindene core offers superior rigidity, enabling broader substrate scope .
Future Directions
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